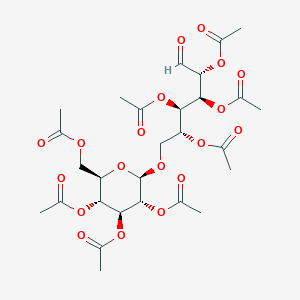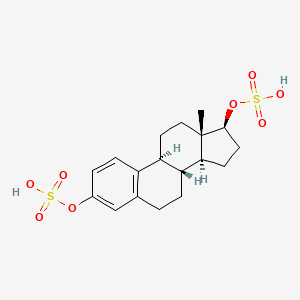
巴齐那普林
描述
Synthesis Analysis
The synthesis of Bazinaprine-like compounds involves complex chemical reactions, including the formation of Schiff bases through the condensation of amino compounds with aldehydes, followed by reactions with various nucleophiles. An example includes the synthesis of copper(II) complexes with thiosemicarbazones derived from 4-aminoantipyrine and aromatic aldehydes, demonstrating the intricate steps involved in synthesizing compounds with specific biological activities (Agarwal, Singh, & Sharma, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds, using techniques such as NMR, FT-IR spectroscopy, and ESI-MS methods, provide insights into their complex arrangements. For instance, the study of pyridazinone derivatives offers a glimpse into the structural intricacies of compounds with potential pharmaceutical applications (Daoui et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving Bazinaprine-related compounds can yield various products depending on the reactants and conditions. For example, the paired electrochemical synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives showcases the diversity of chemical reactions achievable under specific conditions (Sharafi-kolkeshvandi et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of Bazinaprine and similar compounds under various conditions. Studies on the thermal stability and solubility of copper(II) complexes with thiosemicarbazones provide valuable data for predicting the behavior of these compounds (Agarwal, Singh, & Sharma, 2006).
Chemical Properties Analysis
The chemical properties of Bazinaprine-like compounds, including reactivity with other chemicals, potential for forming complexes, and electrochemical properties, are essential for their application in medicinal chemistry. The reactivity of these compounds with metal ions to form complexes with specific biological activities illustrates their chemical versatility (Agarwal, Singh, & Sharma, 2006).
科学研究应用
Chemistry: Used as a model compound for studying monoamine oxidase inhibition.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: While not widely used in industrial applications, Bazinaprine’s synthesis and properties are of interest for pharmaceutical research and development.
作用机制
Bazinaprine exerts its effects by selectively inhibiting type A monoamine oxidase. This enzyme is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Bazinaprine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
生化分析
Biochemical Properties
Bazinaprine plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase type A (MAO-A). This enzyme is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Bazinaprine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The interaction between Bazinaprine and MAO-A is selective and reversible in vivo, but not in vitro . This selectivity is crucial as it minimizes the interaction with other neurotransmitter or drug receptor sites, reducing potential side effects .
Cellular Effects
Bazinaprine influences various cellular processes, particularly in neurons. By inhibiting MAO-A, Bazinaprine increases the availability of serotonin, norepinephrine, and dopamine, which are critical for mood regulation . This elevation in neurotransmitter levels can enhance cell signaling pathways, leading to improved synaptic transmission and neuronal communication. Additionally, Bazinaprine may affect gene expression related to neurotransmitter synthesis and degradation, further contributing to its antidepressant effects .
Molecular Mechanism
The molecular mechanism of Bazinaprine involves its binding to the active site of MAO-A, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of monoamines, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . The reversible nature of this inhibition in vivo allows for a controlled increase in neurotransmitter levels without causing excessive accumulation . Bazinaprine’s selectivity for MAO-A over MAO-B is attributed to its specific binding interactions, which are not fully replicated in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bazinaprine have been observed to change over time. The drug’s stability and degradation are critical factors influencing its long-term efficacy . Studies have shown that Bazinaprine’s inhibitory effects on MAO-A are reversible in vivo, allowing for a dynamic regulation of neurotransmitter levels . The drug’s effects are not reversible in vitro, indicating potential differences in its behavior under different experimental conditions .
Dosage Effects in Animal Models
The effects of Bazinaprine vary with different dosages in animal models. At lower doses, Bazinaprine effectively inhibits MAO-A, leading to increased levels of serotonin, norepinephrine, and dopamine . At higher doses, the drug may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antidepressant effects without causing significant side effects .
Metabolic Pathways
Bazinaprine is involved in metabolic pathways related to the breakdown and synthesis of monoamines . By inhibiting MAO-A, Bazinaprine affects the metabolic flux of serotonin, norepinephrine, and dopamine, leading to their increased availability in the brain . The drug’s interaction with MAO-A is a key aspect of its metabolic pathway, as it directly influences the levels of these neurotransmitters .
Transport and Distribution
Bazinaprine is transported and distributed within cells and tissues through various mechanisms . The drug’s physicochemical properties, such as its molecular size and lipophilicity, influence its ability to cross cell membranes and reach its target sites . Bazinaprine’s distribution is generally uneven, with higher concentrations observed in richly vascularized areas . The drug’s interaction with transport proteins and binding proteins also plays a role in its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Bazinaprine is primarily within the mitochondria, where MAO-A is predominantly found . This localization is crucial for the drug’s activity, as it allows Bazinaprine to effectively inhibit MAO-A and increase the levels of monoamines . The drug’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: Bazinaprine can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-4-cyano-6-phenylpyridazine with (4-morpholino)ethylamine in the presence of refluxing n-butanol .
Industrial Production Methods: While specific industrial production methods for Bazinaprine are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Bazinaprine undergoes several types of chemical reactions, including:
Oxidation: Bazinaprine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving Bazinaprine are less common but can occur under certain conditions.
Substitution: Substitution reactions are more prevalent, particularly involving the amino and cyano groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with modified functional groups.
相似化合物的比较
Similar Compounds:
Minaprine: Another monoamine oxidase inhibitor with similar properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used in the treatment of depression.
Tranylcypromine: Another non-selective monoamine oxidase inhibitor with antidepressant properties.
Uniqueness of Bazinaprine: Bazinaprine is unique due to its selective inhibition of type A monoamine oxidase, which reduces the risk of side effects associated with non-selective inhibitors. Additionally, its reversible inhibition in vivo makes it a promising candidate for further research and development .
属性
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22/h1-5,12H,6-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDIPHOJLIHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240219 | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94011-82-2 | |
| Record name | Bazinaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94011-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazinaprine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094011822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAZINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8Y4C529J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)


![4-Amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1218410.png)





